![molecular formula C13H13N3O4S B5614240 2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5614240.png)

2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

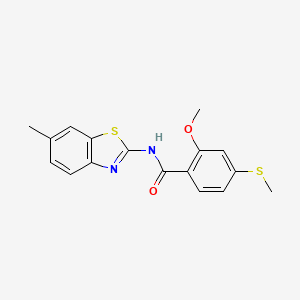

Synthesis Analysis

The synthesis of compounds related to "2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide" involves several key steps, including acetylation, formylation, and reactions with bifunctional nucleophiles to construct nitrogen heterocyclic compounds. For instance, acetylation of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile using acetic anhydride affords N-pyrimidinylacetamide derivatives, which upon formylation produce β-chloroenaldehyde derivatives. These derivatives serve as building blocks for synthesizing a variety of nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines through reactions with hydrazines, guanidines, and other bifunctional nucleophiles (Farouk, Ibrahim, & El-Gohary, 2021).

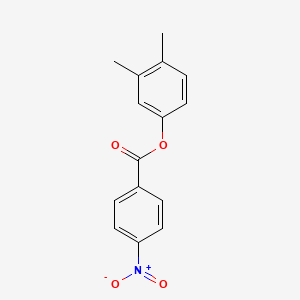

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide" reveals a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, resulting in a specific orientation of the pyrimidine ring relative to the benzene ring. Crystallographic studies have detailed these molecular geometries, providing insights into the structural characteristics of these compounds (Subasri et al., 2016).

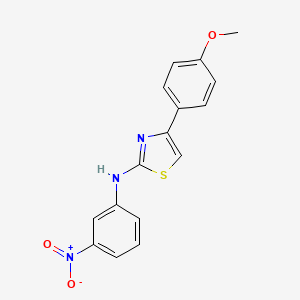

Chemical Reactions and Properties

The chemical reactivity of derivatives related to the target compound encompasses the formation of Schiff bases through reactions with primary and heterocyclic amines, leading to the construction of diverse nitrogen heterocycles. This reactivity underscores the versatility of the compound as a precursor for synthesizing a wide range of heterocyclic compounds with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Mécanisme D'action

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes

Mode of Action

It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, due to the presence of hydroxy and carbonyl groups in its structure . These interactions could lead to changes in the conformation or activity of the target proteins or enzymes .

Biochemical Pathways

Given the compound’s structure, it may be involved in pathways related to pyrimidine metabolism or redox reactions . The downstream effects of these potential interactions remain to be elucidated.

Pharmacokinetics

The presence of a methoxy group may influence its bioavailability and distribution

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its structure, it may have potential antioxidant properties due to the presence of a hydroxy group

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH due to the presence of ionizable groups like the hydroxy group . The compound’s stability could also be influenced by temperature and light exposure .

Propriétés

IUPAC Name |

2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-20-9-4-2-8(3-5-9)14-12(19)7-21-13-15-10(17)6-11(18)16-13/h2-6H,7H2,1H3,(H,14,19)(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQIPFQNWDJIGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5614182.png)

![N-benzyl-N-[(1R*,2R*)-2-hydroxycyclohexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5614190.png)

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5614198.png)

![N-(2,5-dichlorophenyl)-2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoacetamide](/img/structure/B5614206.png)

![5-bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5614218.png)

![(4aR*,7aS*)-1-isobutyl-4-[3-(3-pyridinyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5614224.png)

![1-cyclopropyl-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5614225.png)

![4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5614232.png)

![6-{[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5614246.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-1,3-benzoxazole](/img/structure/B5614271.png)

![N-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614274.png)